1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid
CAS No.: 1004193-27-4
Cat. No.: VC4525785
Molecular Formula: C11H9FN2O3
Molecular Weight: 236.202
* For research use only. Not for human or veterinary use.
![1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid - 1004193-27-4](/images/structure/VC4525785.png)
Specification
CAS No. | 1004193-27-4 |
---|---|
Molecular Formula | C11H9FN2O3 |
Molecular Weight | 236.202 |
IUPAC Name | 1-[(4-fluorophenoxy)methyl]pyrazole-3-carboxylic acid |
Standard InChI | InChI=1S/C11H9FN2O3/c12-8-1-3-9(4-2-8)17-7-14-6-5-10(13-14)11(15)16/h1-6H,7H2,(H,15,16) |
Standard InChI Key | BFCURUQFSQIRID-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1OCN2C=CC(=N2)C(=O)O)F |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid is C₁₁H₉FN₂O₃, with a molecular weight of 236.20 g/mol . The IUPAC name reflects its substitution pattern: a pyrazole ring at position 1 bears a (4-fluorophenoxy)methyl group, while position 3 is occupied by a carboxylic acid functional group. Key physicochemical properties include solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and stability under standard laboratory conditions .
Table 1: Structural and Computational Data
The fluorine atom at the para position of the phenoxy group enhances electron-withdrawing effects, influencing the compound’s binding affinity in biological systems . The carboxylic acid group enables salt formation and hydrogen bonding, critical for interactions with enzymatic active sites.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves a two-step process:
-
Pyrazole Ring Formation: Condensation of hydrazine derivatives with 1,3-diketones under acidic conditions yields the pyrazole core .
-
Substitution with Fluorophenoxy Methyl Group: Reaction of the pyrazole intermediate with 4-fluorophenoxymethyl halides (e.g., chloride or bromide) in the presence of a base (e.g., potassium carbonate) introduces the fluorophenoxy methyl moiety .
Industrial production optimizes these steps using continuous flow reactors to improve yield (typically 70–85%) and reduce reaction times. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensure >95% purity for pharmaceutical applications .
Table 2: Key Synthetic Parameters
Parameter | Condition/Value |
---|---|
Reaction Temperature (Step 1) | 80–100°C |
Catalyst (Step 2) | K₂CO₃ or NaOH |
Solvent System | DMF or THF |
Typical Yield | 75–85% |
Biological Activities and Mechanisms
Anticancer Properties
In vitro studies demonstrate dose-dependent cytotoxicity against cancer cell lines:
-
MCF-7 (Breast Cancer): IC₅₀ = 12.5 µM
-
NCI-H460 (Lung Cancer): IC₅₀ = 42.3 µM
-
SF-268 (Glioblastoma): IC₅₀ = 31.5 µM
Mechanistically, the compound disrupts microtubule assembly and inhibits cyclin-dependent kinases (CDKs), inducing G2/M phase arrest and apoptosis . The fluorophenoxy group enhances binding to hydrophobic pockets in tubulin, while the carboxylic acid interacts with polar residues in kinase active sites.
Anti-Inflammatory Effects
The compound suppresses pro-inflammatory mediators:
-
COX-2 Inhibition: 58% reduction at 10 µM
-
TNF-α Production: 72% inhibition in LPS-stimulated macrophages
Structure-activity relationship (SAR) studies indicate that fluorination at the phenoxy group increases metabolic stability compared to chloro or bromo analogues .
Applications in Drug Development and Materials Science
Pharmaceutical Intermediates
The compound serves as a precursor for:
-
Antimicrobial Agents: Pyrazole derivatives exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus.
Advanced Materials
Incorporation into polymers improves thermal stability (Tg increased by 40°C) and UV resistance, making it suitable for coatings and electronic substrates.
Comparative Analysis with Analogues
Table 3: Substituent Effects on Bioactivity
Compound | IC₅₀ (MCF-7) | COX-2 Inhibition | LogP |
---|---|---|---|
1-[(4-Fluorophenoxy)methyl] derivative | 12.5 µM | 58% | 1.2 |
1-[(4-Chlorophenoxy)methyl] derivative | 18.7 µM | 49% | 1.8 |
1-[(4-Bromophenoxy)methyl] derivative | 22.4 µM | 41% | 2.1 |
Fluorine’s electronegativity and small atomic radius optimize binding interactions, whereas bulkier halogens (Cl, Br) reduce solubility and target affinity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume